molecular formula C4H4O5 B051997 cis-Epoxysuccinic acid CAS No. 16533-72-5

cis-Epoxysuccinic acid

Cat. No. B051997
CAS RN: 16533-72-5
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-XIXRPRMCSA-N
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Description

Cis-Epoxysuccinic acid is a succinate receptor (SUCNR1/GPR91) agonist . It is an intracellular enzyme used in the industrial production of enantiomeric tartaric acids . The production of tartaric acid by using cis-Epoxysuccinic acid would be valuable in the chemical industry because of its high yield and selectivity .


Molecular Structure Analysis

The crystal structures of two CESH[L]s in ligand-free, product-complexed, and catalytic intermediate forms were determined . These structures revealed the unique specific binding mode for the mirror-symmetric substrate, an active catalytic triad consisting of Asp-His-Glu, and an arginine providing a proton to the oxirane oxygen to facilitate the epoxide ring-opening reaction .


Chemical Reactions Analysis

Bacterial cis-epoxysuccinic acid hydrolases (CESHs) can catalyze the asymmetric hydrolysis of cis-epoxysuccinate (CES) to form an enantiomerically pure tartrate . Many bacteria with CESH activity have been used as whole-cell biocatalysts for the industrial synthesis of enantiomerically pure TA for decades .


Physical And Chemical Properties Analysis

Cis-Epoxysuccinic acid has a molecular weight of 132.07 . It is a solid substance . Its solubility in DMSO is ≥ 250 mg/mL . It should be stored at 4°C, protected from light .

Safety and Hazards

Cis-Epoxysuccinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

Cis-Epoxysuccinic acid primarily targets the succinate receptor (SUCNR1/GPR91) . This receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes . Additionally, cis-Epoxysuccinic acid also targets bacterial cis-epoxysuccinic acid hydrolases (CESHs), which are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .

Mode of Action

Cis-Epoxysuccinic acid acts as an agonist for the succinate receptor, inhibiting cAMP levels with an EC50 value of 2.7 µM . This interaction leads to changes in cellular signaling pathways, affecting various physiological processes . In the case of CESHs, cis-Epoxysuccinic acid is a substrate for these enzymes, which catalyze its hydrolysis to form enantiomerically pure tartrate .

Biochemical Pathways

The primary biochemical pathway affected by cis-Epoxysuccinic acid involves the hydrolysis of cis-epoxysuccinate to form an enantiomerically pure tartrate . This reaction is catalyzed by CESHs and is crucial for the industrial synthesis of enantiomerically pure tartaric acids .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by various factors, including its stability and cell permeability .

Result of Action

The action of cis-Epoxysuccinic acid results in the production of enantiomerically pure tartaric acids when it is hydrolyzed by CESHs . These tartaric acids are important chemicals with broad industrial and scientific applications . In the context of the succinate receptor, the compound’s action can influence various physiological processes by modulating cellular signaling pathways .

Action Environment

The action, efficacy, and stability of cis-Epoxysuccinic acid can be influenced by various environmental factors. For instance, the stability of CESHs, which are crucial for the compound’s action, can be enhanced through methods such as whole-cell immobilization, enzyme immobilization, and protein engineering . Furthermore, the compound’s action can be affected by factors such as pH and temperature .

properties

IUPAC Name

(2R,3S)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016953, DTXSID701016952
Record name Epoxymaleic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Epoxysuccinic acid

CAS RN

16533-72-5, 2222820-55-3
Record name cis-Epoxysuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxymaleic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-epoxysuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898
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Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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